molecular formula C18H14N6O3 B12654533 N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine

N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine

Cat. No.: B12654533
M. Wt: 362.3 g/mol
InChI Key: DPASYMYQCMAEMK-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused with a pyrimidine ring. The molecule is substituted with a 2-methoxy-5-nitrophenyl group at the pyrimidin-2-amine position, which confers unique electronic and steric properties. This compound is synthesized via microwave-assisted nucleophilic aromatic substitution (SNAr) using intermediates such as 5-chloro-N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine and (3R)-N,N-dimethylpyrrolidin-3-amine dihydrochloride under optimized conditions (140°C, DMA solvent, 0.5h), achieving high purity (95%) .

Properties

Molecular Formula

C18H14N6O3

Molecular Weight

362.3 g/mol

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine

InChI

InChI=1S/C18H14N6O3/c1-27-17-6-5-12(24(25)26)10-15(17)22-18-19-8-7-14(21-18)13-11-20-23-9-3-2-4-16(13)23/h2-11H,1H3,(H,19,21,22)

InChI Key

DPASYMYQCMAEMK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=C4C=CC=CN4N=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the pyrimidin-2-amine group and the nitrophenyl group. Common reagents used in these steps include various halogenated intermediates, amines, and nitro compounds. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine involves its interaction with specific molecular targets within the cell. The compound is believed to inhibit certain enzymes or receptors, thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, or reduction of inflammation, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The pyrazolo[1,5-a]pyrimidine scaffold is widely explored for its versatility in drug discovery. Below is a comparison of key analogues:

Compound Name Substituents Key Features Synthesis Method Biological Activity References
Target Compound 2-Methoxy-5-nitrophenyl at pyrimidin-2-amine Electron-withdrawing nitro group enhances reactivity; methoxy improves solubility. Microwave-assisted SNAr (140°C, 0.5h, DMA) Not reported
5-Substituted 3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (22–44) 4-Fluorophenyl at C3, pyridin-2-ylmethyl at N7 Fluorine enhances metabolic stability; pyridyl group aids binding. Conventional reflux (EtOH, 6h) Anti-mycobacterial (MIC: 0.5–16 µg/mL)
N-(4-Chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine Chlorophenyl at N7, methyl and phenyl at C2/C5 Chlorine increases lipophilicity; bulky substituents reduce solubility. Multi-step SNAr and cyclization Anticancer (IC₅₀: 1–10 µM)
N-(2-Methoxyethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine Methoxyethyl at N7, 4-methoxyphenyl at C3 Methoxy groups improve water solubility; methyl enhances stability. Ultrasound-assisted synthesis (aqueous media) Not reported

Key Observations:

  • Electronic Effects: The nitro group in the target compound increases electrophilicity compared to electron-donating groups (e.g., methoxy in or methyl in ), making it more reactive in SNAr reactions .
  • Solubility: Methoxy substituents (target compound and ) enhance aqueous solubility compared to lipophilic groups like chlorophenyl .
  • Synthetic Efficiency: Microwave irradiation (target compound) reduces reaction time (0.5h vs. 6h in ) and improves yields .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Fluorinated analogues (e.g., ) exhibit longer half-lives due to reduced oxidative metabolism, whereas nitro groups may pose metabolic liabilities (e.g., nitroreductase susceptibility) .

Biological Activity

N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing research findings, focusing on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C₁₈H₁₄N₆O₃, with a molecular weight of 354.34 g/mol. The structure includes a pyrazolo[1,5-a]pyridine moiety fused with a pyrimidine ring and substituted with a methoxy and nitro group on the phenyl ring.

Biological Activity Overview

The compound exhibits several biological activities, including:

  • Anticancer Activity : It has shown potential as an inhibitor of various cancer cell lines, particularly those associated with mutations in the epidermal growth factor receptor (EGFR) . The ability to selectively inhibit mutant forms of EGFR while sparing wild-type EGFR suggests a favorable therapeutic index.
  • Anti-inflammatory Effects : Similar compounds have demonstrated significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, related pyrazolo[1,5-a]pyrimidine derivatives exhibited IC₅₀ values against COX-2 comparable to celecoxib .
  • Neuroprotective Properties : Some studies indicate that derivatives of this compound may protect neuronal cells from oxidative stress and improve cell viability in neurodegenerative models .

Structure-Activity Relationships (SAR)

Research into SAR has revealed that modifications to the pyrazolo[1,5-a]pyridine scaffold can significantly impact biological activity. Key findings include:

  • Substituents at Position 4 : Electron-withdrawing groups enhance anticancer activity by stabilizing the active conformation of the compound .
  • Methoxy Group Influence : The presence of the methoxy group appears to enhance solubility and permeability, which are critical for bioavailability .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits mutant EGFR; selective against cancer cell lines
Anti-inflammatoryInhibits COX enzymes with IC₅₀ values comparable to celecoxib
NeuroprotectiveIncreases cell viability in models of oxidative stress

Case Studies

  • Anticancer Study : A study evaluated the efficacy of this compound against various cancer cell lines. Results indicated a significant reduction in cell proliferation with an IC₅₀ value below 10 nM for certain cell lines expressing mutant EGFR .
  • Inflammation Model : In vivo studies using carrageenan-induced paw edema models demonstrated that related compounds significantly reduced inflammation markers and COX enzyme levels, suggesting potential therapeutic applications in inflammatory diseases .

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